5H-Dibenzo(a,d)cycloheptene-2,8-dicarboxamide, 5-((2S)-2-((2-((2S)-2-cyano-1-pyrrolidinyl)-2-oxoethyl)amino)propyl)-10,11-dihydro-N2,N2,N8,N8-tetramethyl-5-(2H-tetrazol-5-yl)-
Overview
Description
AMG-222, also known as ALS-2-0426, is a small molecule inhibitor of Dipeptidyl Peptidase IV (DPP-IV). This compound is primarily investigated for its potential use in the treatment of type II diabetes. Dipeptidyl Peptidase IV is an enzyme that inactivates glucagon-like peptide-1, an important mediator of blood glucose levels following meals .
Preparation Methods
The synthesis of AMG-222 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be prepared in various forms, including its tosylate salt .
Chemical Reactions Analysis
AMG-222 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in AMG-222.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
AMG-222 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of Dipeptidyl Peptidase IV and its effects on glucagon-like peptide-1.
Biology: Investigated for its potential to modulate biological pathways involving Dipeptidyl Peptidase IV.
Medicine: Explored as a potential therapeutic agent for the treatment of type II diabetes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Dipeptidyl Peptidase IV .
Mechanism of Action
AMG-222 exerts its effects by inhibiting the activity of Dipeptidyl Peptidase IV. This enzyme inactivates glucagon-like peptide-1, which is an important mediator of blood glucose levels following meals. By inhibiting Dipeptidyl Peptidase IV, AMG-222 helps to maintain higher levels of glucagon-like peptide-1, thereby improving glucose control and enhancing the function of pancreatic beta cells responsible for insulin production .
Comparison with Similar Compounds
AMG-222 is unique in its specific inhibition of Dipeptidyl Peptidase IV. Similar compounds include other Dipeptidyl Peptidase IV inhibitors such as:
Properties
AMG-222 is an orally active, small molecule inhibitor of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV inactivates glucagon-like peptide-1 (GLP-1), an important mediator of blood glucose levels following meals. DPP-IV inhibitors have been clinically shown to provide long term improvement of glucose control without the risk of hypoglycemia, and to improve the function of pancreatic beta cells, the cells responsible for the production of insulin. DPP-IV inhibitors represent a novel approach to the treatment of type II diabetes. | |
CAS No. |
913978-37-7 |
Molecular Formula |
C32H39N9O3 |
Molecular Weight |
597.7 g/mol |
IUPAC Name |
2-[(2S)-2-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]propyl]-6-N,6-N,13-N,13-N-tetramethyl-2-(2H-tetrazol-5-yl)tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-6,13-dicarboxamide |
InChI |
InChI=1S/C32H39N9O3/c1-20(34-19-28(42)41-14-6-7-25(41)18-33)17-32(31-35-37-38-36-31)26-12-10-23(29(43)39(2)3)15-21(26)8-9-22-16-24(11-13-27(22)32)30(44)40(4)5/h10-13,15-16,20,25,34H,6-9,14,17,19H2,1-5H3,(H,35,36,37,38)/t20-,25-/m0/s1 |
InChI Key |
NVSWJKWHLUTHLP-CPJSRVTESA-N |
Isomeric SMILES |
C[C@@H](CC1(C2=C(CCC3=C1C=CC(=C3)C(=O)N(C)C)C=C(C=C2)C(=O)N(C)C)C4=NNN=N4)NCC(=O)N5CCC[C@H]5C#N |
SMILES |
CC(CC1(C2=C(CCC3=C1C=CC(=C3)C(=O)N(C)C)C=C(C=C2)C(=O)N(C)C)C4=NNN=N4)NCC(=O)N5CCCC5C#N |
Canonical SMILES |
CC(CC1(C2=C(CCC3=C1C=CC(=C3)C(=O)N(C)C)C=C(C=C2)C(=O)N(C)C)C4=NNN=N4)NCC(=O)N5CCCC5C#N |
Appearance |
Solid powder |
913978-37-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(2-(2-(2-cyanopyrrolidin-1-yl)-2-oxoethylamino)propyl)-5-(1H-tetrazol-5-yl)-10,11-dihydro-5H-dibenzo(a,d)cycloheptene-2,8-dicarboxylic acid bisdimethylamide ALS 2-0426 ALS-2-0426 AMG 222 AMG-222 AMG222 S 44497 S-44497 S44497 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.